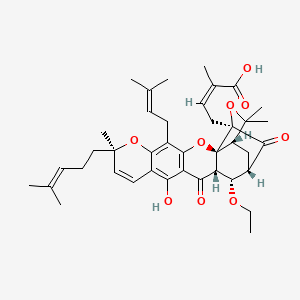

Gambogic acid B

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C40H50O9 |

|---|---|

Molecular Weight |

674.8 g/mol |

IUPAC Name |

(Z)-4-[(1S,2S,8R,15S,16S,17S,19R)-16-ethoxy-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11-tetraen-19-yl]-2-methylbut-2-enoic acid |

InChI |

InChI=1S/C40H50O9/c1-10-46-34-26-20-27-37(7,8)49-39(35(26)43,19-15-23(6)36(44)45)40(27)29(34)31(42)28-30(41)24-16-18-38(9,17-11-12-21(2)3)47-32(24)25(33(28)48-40)14-13-22(4)5/h12-13,15-16,18,26-27,29,34,41H,10-11,14,17,19-20H2,1-9H3,(H,44,45)/b23-15-/t26-,27-,29-,34-,38+,39-,40-/m0/s1 |

InChI Key |

WMAGOAMNTBBBCL-MXHSWORTSA-N |

Isomeric SMILES |

CCO[C@H]1[C@@H]2C[C@@H]3[C@]4([C@H]1C(=O)C5=C(O4)C(=C6C(=C5O)C=C[C@@](O6)(C)CCC=C(C)C)CC=C(C)C)[C@](C2=O)(OC3(C)C)C/C=C(/C)\C(=O)O |

Canonical SMILES |

CCOC1C2CC3C(OC(C2=O)(C34C1C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C(=O)O)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation and Discovery of Gambogic Acid from Garcinia hanburyi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gambogic acid, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant attention in the scientific community for its potent anticancer properties. This technical guide provides a comprehensive overview of the discovery and isolation of gambogic acid and its derivatives. It details the experimental protocols for extraction and purification, presents quantitative data on yields, purity, and biological activity, and illustrates the key signaling pathways modulated by this promising natural product. This document serves as a resource for researchers engaged in natural product chemistry, pharmacology, and oncology drug development.

Introduction

Garcinia hanburyi, a tree native to Southeast Asia, produces a brownish-orange resin known as gamboge.[1][2] This resin has a long history of use in traditional medicine.[3] The primary bioactive constituent of gamboge is gambogic acid (GA), a polyprenylated xanthone first isolated in 1949.[2][4] GA has demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and potent anticancer effects.[3][5] Its cytotoxicity against various cancer cell lines has led to extensive research into its mechanisms of action and potential as a therapeutic agent.[6][7] This guide focuses on the technical aspects of the discovery and isolation of gambogic acid and its closely related compounds from their natural source.

Isolation of Gambogic Acid and its Epimer

The isolation of gambogic acid from gamboge resin is a multi-step process that involves extraction, separation of organic components, and purification to separate diastereomers. A common contaminant and related compound is epi-gambogic acid, the C2 epimer of gambogic acid.[1][8]

Experimental Protocol: Multi-gram Scale Isolation

This protocol is adapted from a method for efficient, large-scale isolation of gambogic acid with high diastereomeric purity.[1][8]

Step 1: Extraction of Crude Gambogic Acid

-

Stir 100 g of gamboge resin with 300 ml of methanol for 10 minutes.

-

Filter the mixture under reduced pressure.

-

Wash the solid residue with two additional 100 ml portions of methanol.

-

Combine the filtrates and concentrate them to dryness under reduced pressure at room temperature to yield crude gambogic acid as an orange solid.

Step 2: Crystallization of Gambogic Acid Pyridinium Salt

-

Dissolve the crude gambogic acid (approximately 70-73 g) in 125 ml of a pyridine/water mixture (85:15 v/v).

-

Heat the solution at 60°C for about 10 minutes until completely dissolved.

-

Allow the solution to cool to room temperature and then store at 4°C for 48 hours to facilitate crystallization.

-

Collect the resulting crystals by filtration and wash them with a cold (4°C) pyridine/water mixture (85:15 v/v).

-

Repeat the recrystallization process until the desired diastereomeric purity is achieved. This step is crucial for separating gambogic acid from its C2 epimer, epi-gambogic acid.[1]

Step 3: Liberation of Free Gambogic Acid

-

Dissolve the purified gambogic acid pyridinium salt in ethyl acetate.

-

Wash the organic solution with 1 M hydrochloric acid (HCl) to neutralize the pyridine and liberate the free gambogic acid.

-

Wash the solution with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the solution under reduced pressure to yield pure gambogic acid.

Alternative Purification Method: High-Speed Counter-Current Chromatography

High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative separation of gambogic acid and epi-gambogic acid.[9]

-

Solvent System: A two-phase solvent system of n-hexane-methanol-water (5:4:1, v/v/v) is utilized.

-

Separation: A mixture of gambogic acid and epi-gambogic acid is subjected to HSCCC.

-

Outcome: This method can yield both compounds with purities exceeding 97%.[9]

Quantitative Data

The efficiency of the isolation process and the biological activity of the purified compounds are critical parameters for drug development.

Isolation Yield and Purity

| Parameter | Value | Reference |

| Starting Material | 100 g of gamboge resin | [1][8] |

| Crude GA Yield | 70-73 g | [8] |

| Final Pure GA Yield | ~13 g | [1][8] |

| Diastereomeric Purity | >97% | [1][8] |

| HSCCC Purity | >97% | [9] |

Cytotoxicity of Gambogic Acid and its Derivatives

Gambogic acid and its related compounds exhibit potent cytotoxic effects against a variety of cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Gambogic Acid | MDA-MB-231 (Breast Cancer) | Submicromolar | [1] |

| Gambogic Acid | SH-SY5Y (Neuroblastoma) | 1.28 | [7] |

| Gambogic Acid | T47D (Breast Cancer) | 0.78 (EC₅₀ for caspase activation) | [3][10] |

| Gambogic Acid | Jurkat T cells | 1.51 (24h), 0.98 (48h), 0.67 (72h) | [9] |

| Gambogic Acid | SMMC-7721 (Hepatoma) | 1.2 | [9] |

| epi-Gambogic Acid | MDA-MB-231 (Breast Cancer) | Similar to Gambogic Acid | [1] |

Experimental Workflows and Signaling Pathways

Visualizing the experimental processes and the molecular mechanisms of action is essential for a deeper understanding of gambogic acid's properties.

Isolation Workflow

Caption: Workflow for the multi-gram scale isolation of gambogic acid.

Key Signaling Pathways Modulated by Gambogic Acid

Gambogic acid exerts its anticancer effects by modulating several critical signaling pathways within cancer cells.

Caption: Major signaling pathways modulated by Gambogic Acid.

Conclusion

Gambogic acid, isolated from the resin of Garcinia hanburyi, is a potent natural product with significant potential for cancer therapy. The development of efficient and scalable isolation protocols is paramount for advancing this compound through preclinical and clinical development. The methodologies outlined in this guide provide a framework for obtaining high-purity gambogic acid for research purposes. Furthermore, the elucidation of its mechanisms of action, including the modulation of key signaling pathways such as NF-κB, VEGFR2, and Wnt/β-catenin, offers valuable insights for targeted drug development strategies. Continued research into the pharmacology and therapeutic applications of gambogic acid and its derivatives is warranted to fully realize its clinical potential.

References

- 1. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Gambogic Acid B: A Technical Guide to its Core Mechanism of Action in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gambogic acid (GA), a caged xanthone derived from the brownish resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent with a diverse range of biological activities.[1][2] Pre-clinical and clinical evidence highlights its significant efficacy against various cancers, including breast, lung, colorectal, and prostate cancers.[1] Notably, GA has been approved for Phase II clinical trials in China for the treatment of lung cancer and other solid tumors.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which Gambogic acid exerts its anti-neoplastic effects, focusing on its core signaling pathways, molecular targets, and the experimental methodologies used to elucidate these actions.

Core Mechanisms of Anti-Cancer Action

Gambogic acid's anti-tumor activity is multifaceted, stemming from its ability to modulate multiple critical cellular processes, including the induction of apoptosis, inhibition of key oncogenic signaling pathways, prevention of angiogenesis, and induction of cell cycle arrest.[4][5][6]

Induction of Apoptosis

A primary mechanism of GA's efficacy is its potent ability to induce programmed cell death, or apoptosis, in cancer cells.[5] It achieves this by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8]

-

Intrinsic (Mitochondrial) Pathway: GA disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][9] This process is regulated by the Bcl-2 family of proteins; GA upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the balance towards cell death.[9][10] The released cytochrome c then complexes with Apaf-1 to activate caspase-9, the initiator caspase of the intrinsic pathway, which in turn activates the executioner caspase-3.[7][9]

-

Extrinsic (Death Receptor) Pathway: GA has been shown to increase the expression of death receptors like Fas and their ligands (FasL).[7] The binding of FasL to Fas recruits the adaptor protein FADD, which subsequently activates the initiator caspase-8.[7] Activated caspase-8 can then directly cleave and activate the executioner caspase-3, leading to the final stages of apoptosis.[7][9]

Inhibition of Key Oncogenic Signaling Pathways

GA targets several pro-survival and proliferative signaling pathways that are often dysregulated in cancer.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor linked to cancer cell proliferation, survival, and angiogenesis.[11][12] GA effectively inhibits both constitutive and inducible STAT3 activation by preventing its phosphorylation at tyrosine 705 and serine 727.[11][12] This inhibition is mediated, at least in part, by blocking the activation of upstream kinases JAK1 and JAK2 and by inducing the expression of the protein tyrosine phosphatase SHP-1, which dephosphorylates STAT3.[11][12] The suppression of STAT3 leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1, and the proliferative protein cyclin D1.[11]

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial regulator of cell survival and proliferation. GA has been shown to suppress this pathway by reducing the protein expression levels of PI3K and inhibiting the phosphorylation of AKT.[1][13] This inhibition contributes to GA's anti-proliferative and pro-apoptotic effects.[1][4]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. GA intercepts the NF-κB signaling pathway, preventing its activation.[1][14] This leads to a reduction in the expression of NF-κB target genes that promote cell survival and proliferation.[10][15]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. GA exhibits potent anti-angiogenic properties by directly targeting endothelial cells.[6][14] It inhibits the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs).[1][14] The mechanism involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary receptor in the VEGF signaling pathway.[14] By blocking the activation of VEGFR2 and its downstream kinases like c-Src, FAK, and AKT, GA effectively suppresses tumor angiogenesis.[14]

Induction of Cell Cycle Arrest

GA can halt the progression of the cell cycle, preventing cancer cells from dividing. It has been shown to induce G0/G1 or G2/M phase arrest in various cancer cell lines.[4][13] In human gastric carcinoma cells, GA-induced G2/M arrest is associated with decreased levels of CDK7, leading to reduced phosphorylation of CDC2 at Thr161.[16] In other models, G0/G1 arrest is achieved by suppressing the expression of key regulatory molecules like CDK2, CDK4, cyclin D1, and cyclin E.[17]

Quantitative Efficacy Data

The anti-cancer effects of Gambogic acid have been quantified in numerous studies across various cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of Gambogic Acid in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HepG2 | Hepatocellular Carcinoma | IC50 | 2.2 µM | [18] |

| Bel-7402 | Hepatocellular Carcinoma | IC50 (GA Derivative 23) | 0.045 µmol·L⁻¹ | [10] |

| Bel-7402 | Hepatocellular Carcinoma | IC50 (GA Derivative 24) | 0.086 µmol·L⁻¹ | [10] |

| SMMC-7721 | Hepatocellular Carcinoma | Concentration for ROS generation | 1.5, 3, and 6 µM | [1] |

| A375 | Malignant Melanoma | Proliferation Inhibition | 5 and 10 µM | [1] |

| MCF-7 | Breast Cancer | Microtubule Depolymerization | 2.5 µM | [1] |

| HT-29 | Colon Cancer | Apoptosis Induction | 1.25–5.00 µmol/L | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of Gambogic Acid

| Cancer Model | Treatment | Result | Reference |

| HT-29 Xenograft (Mice) | 5, 10, and 20 mg/kg GA | Decreased relative tumor volumes to 21, 15, and 10.5 respectively | [1] |

| Malignant Melanoma (Mice) | 100 mg/kg GA (intraperitoneal) | Reduced tumor burden up to 40% | [1] |

| HepG2 Xenograft (Mice) | 20 mg/kg GA | Tumor weight of ~1.10 g | [1] |

| HepG2 Xenograft (Mice) | 25 mg/kg GA Derivative 11a | Tumor weight of ~1.36 g | [1] |

Detailed Experimental Protocols

The mechanisms of Gambogic acid have been elucidated using a variety of standard molecular and cellular biology techniques.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with various concentrations of Gambogic acid or vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Treat cells with Gambogic acid as required.

-

Harvest cells, including any floating cells in the medium, and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The populations are identified as follows:

-

Annexin V-negative / PI-negative: Viable cells.

-

Annexin V-positive / PI-negative: Early apoptotic cells.

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.

-

-

Protein Expression Analysis (Western Blotting)

This technique is used to detect and quantify specific proteins in a sample.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme-linked secondary antibodies.

-

Protocol:

-

Treat cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-STAT3, anti-Bcl-2, anti-Caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.

-

Conclusion

Gambogic acid is a promising natural compound that combats cancer through a multi-pronged attack on critical cellular machinery. Its ability to simultaneously induce apoptosis, inhibit key survival and proliferation pathways like STAT3 and PI3K/AKT, and suppress tumor angiogenesis underscores its potential as a robust therapeutic agent. The detailed understanding of its molecular targets and mechanisms of action provides a strong foundation for its continued development in clinical settings, both as a monotherapy and in combination with other chemotherapeutic agents to enhance efficacy and overcome drug resistance.[1][3] Further research into its derivatives and novel delivery systems may yet unlock its full therapeutic potential.[10]

References

- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of gambogic acid, a caged xanthone, to target cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular targets of gambogic acid in cancer: recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gambogic acid inhibits STAT3 phosphorylation through activation of protein tyrosine phosphatase SHP-1: potential role in proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Gambogic acid suppresses colon cancer cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gambogic acid inhibits the growth of ovarian cancer tumors by regulating p65 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Gambogic acid induces G0/G1 cell cycle arrest and cell migration inhibition via suppressing PDGF receptor β tyrosine phosphorylation and Rac1 activity in rat aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Untapped Therapeutic Potential of Gambogic Acid B: A Deep Dive Beyond Oncology

For Immediate Release

Shanghai, China – November 18, 2025 – While Gambogic acid (GA), a natural xanthonoid derived from the resin of the Garcinia hanburyi tree, has been extensively studied for its potent anti-cancer properties, a growing body of evidence reveals its significant therapeutic activities in a range of other biological domains. This technical guide provides an in-depth exploration of the anti-inflammatory, antiviral, and antibacterial properties of Gambogic acid B, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, quantitative efficacy, and the experimental protocols to evaluate its potential.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

This compound has demonstrated marked anti-inflammatory effects across various experimental models. Its mechanism of action is primarily centered on the modulation of key inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity

| Parameter | Cell Line/Model | Inducer | Concentration of this compound | Effect | Reference |

| IC50 | RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 260 nM | Inhibition of TNF-α, IL-6, and IL-1β expression | [1][2] |

| In vivo dose | Rat model of antigen-induced arthritis | N/A | 4 μg/g body weight (intraperitoneal) | Significant reduction in inflammatory activity |

Key Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting critical nodes in inflammatory signaling cascades. Two of the most well-documented pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

NF-κB Signaling Pathway Inhibition by this compound

References

- 1. Gambogic acid inhibits LPS-induced macrophage pro-inflammatory cytokine production mainly through suppression of the p38 pathway [ijbms.mums.ac.ir]

- 2. Gambogic acid inhibits LPS-induced macrophage pro-inflammatory cytokine production mainly through suppression of the p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Investigations into the Cytotoxic Effects of Gambogic Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogic acid (GA), a prominent caged xanthone derived from the brownish resin of the Garcinia hanburyi tree, has a long history in traditional medicine.[1] Early scientific investigations unveiled its potential as a potent anti-cancer agent, demonstrating cytotoxic effects across a wide array of tumor cell lines.[1][2] This technical guide delves into the foundational studies that first characterized the cytotoxic properties of Gambogic acid, focusing on the quantitative data, experimental methodologies, and the initial understanding of the signaling pathways involved in its induction of cancer cell death. These early findings have paved the way for its ongoing research and clinical trials.[3]

Quantitative Data on Gambogic Acid Cytotoxicity

Early research quantified the cytotoxic efficacy of Gambogic acid primarily through the determination of the half-maximal inhibitory concentration (IC50) across various cancer cell lines. These studies revealed that GA is effective at nanomolar to low micromolar concentrations. The tables below summarize key quantitative findings from this initial period of investigation.

Table 1: IC50 Values of Gambogic Acid in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| MCF-7 | Breast Cancer | 1.46 | [4] |

| MDA-MB-231 | Breast Cancer | < 1.59 | [5] |

| 4T1 | Mouse Breast Cancer | 0.64 | [5] |

| Hep3B | Liver Cancer | 1.8 | [4] |

| Huh7 | Liver Cancer | 2.2 | [4] |

| Bel-7402 | Liver Cancer | 0.59 | [6] |

| SMMC-7721 | Liver Cancer | 1.59 | [4] |

| Bel-7404 | Liver Cancer | 1.99 | [4] |

| QGY-7701 | Liver Cancer | 0.41 | [4] |

| HepG2 | Liver Cancer | 0.94 | [4] |

| SH-SY5Y | Neuroblastoma | 1.28 (at 6h) | [7] |

| A549 | Non-Small Cell Lung Cancer | 3.56 | [8] |

| NCI-H460 | Non-Small Cell Lung Cancer | 4.05 | [8] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 1.12 | [8] |

| U2OS | Osteosarcoma | Varies (0.0625-2µM range tested) | [9] |

| 143B | Osteosarcoma | Varies (0.0625-2µM range tested) | [9] |

| MG63 | Osteosarcoma | Varies (0.0625-2µM range tested) | [9] |

| HOS | Osteosarcoma | Varies (0.0625-2µM range tested) | [9] |

Table 2: Apoptosis Induction by Gambogic Acid in HT-29 Colon Cancer Cells

| GA Concentration (µmol/L) | Percentage of Apoptotic Cells (48h) | Citation(s) |

| 0.00 | 1.4% ± 0.3% | [10] |

| 1.25 | 9.8% ± 1.2% | [10] |

| 2.50 | 25.7% ± 3.3% | [10] |

| 5.00 | 49.3% ± 5.8% | [10] |

Key Signaling Pathways in Gambogic Acid-Induced Cytotoxicity

Early studies elucidated that Gambogic acid's cytotoxic effects are not due to a single mechanism but rather a multi-targeted approach, primarily culminating in apoptosis. The following signaling pathways were identified as central to its mode of action.

The Intrinsic (Mitochondrial) Apoptosis Pathway

A significant body of early research pointed towards GA's ability to induce apoptosis through the intrinsic, or mitochondrial, pathway. This process involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.

The Extrinsic Apoptosis Pathway

In addition to the intrinsic pathway, some early studies suggested the involvement of the extrinsic, or death receptor-mediated, pathway. This pathway is initiated by the binding of ligands to cell surface death receptors, leading to the activation of an initiator caspase, which in turn activates executioner caspases.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is crucial for cell survival and proliferation, and its inhibition can promote apoptosis. Early research identified GA as a potent inhibitor of NF-κB activation, which it achieves by suppressing the activation of IκB kinase (IKK), thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1]

Detailed Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in early studies to assess the cytotoxicity of Gambogic acid.

General Experimental Workflow

A typical workflow for assessing the cytotoxic effects of Gambogic acid in early in vitro studies involved a series of sequential and parallel experiments to determine cell viability, mode of cell death, and the underlying molecular mechanisms.

Cell Viability Assays

Cell viability was a primary endpoint in early cytotoxicity studies of Gambogic acid. Assays such as MTT and CCK-8 were commonly used.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and allowed to adhere overnight.[11]

-

Treatment: Cells were treated with various concentrations of Gambogic acid and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[10]

-

MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/ml) was added to each well, and the plates were incubated for approximately 4 hours to allow for the formation of formazan crystals by viable cells.[11]

-

Solubilization: The supernatant was removed, and a solubilizing agent, such as DMSO, was added to dissolve the formazan crystals.[11]

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 490 nm) using a microplate reader.[12] Cell viability was calculated relative to the vehicle-treated control cells.

-

Apoptosis Assays

To determine if cytotoxicity was due to apoptosis, several methods were employed.

-

Annexin V/Propidium Iodide (PI) Staining

-

Cell Treatment and Harvesting: Cells were treated with Gambogic acid as described above. Both adherent and floating cells were collected, washed with cold PBS, and resuspended in a binding buffer.[13]

-

Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark at room temperature for about 15 minutes.[13][14]

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were identified as early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.[10][13]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

-

Cell Preparation: Treated cells were fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.[11]

-

Labeling: The cells were incubated with a TUNEL reaction mixture containing TdT enzyme and labeled nucleotides (e.g., BrdUTP). The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The incorporated labels were then detected, often via a fluorescently labeled antibody, and visualized using fluorescence microscopy.[11]

-

Western Blot Analysis

Western blotting was crucial for investigating the molecular mechanisms underlying Gambogic acid's effects on protein expression.

-

Protein Extraction: After treatment with Gambogic acid, cells were lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: The total protein concentration in the lysates was determined using a standard method, such as the Bradford assay.[15]

-

SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: The separated proteins were transferred from the gel to a membrane, typically polyvinylidene difluoride (PVDF) or nitrocellulose.[15]

-

Blocking: The membrane was incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane was incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p53), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1][15]

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and captured on X-ray film or with a digital imager.[15]

Conclusion

Early studies on Gambogic acid B cytotoxicity laid a robust foundation for its development as a potential anti-cancer therapeutic. These investigations consistently demonstrated its potent, dose- and time-dependent cytotoxic effects against a broad spectrum of cancer cell lines. The primary mechanism of cell death was identified as apoptosis, induced through the modulation of key signaling pathways, including the intrinsic and extrinsic apoptotic pathways, and the inhibition of the pro-survival NF-κB pathway. The experimental protocols established in these early studies continue to be fundamental in the ongoing research into the therapeutic applications of Gambogic acid and its derivatives.

References

- 1. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploration of the antitumor effect and mechanism of gambogic acid on osteosarcoma through network pharmacology and experimental pharmacology study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gambogic acid enhances proteasome inhibitor-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Gambogic Acid B: A Technical Guide for Researchers

An In-depth Exploration of Target Identification Methodologies and Cellular Pathways

Gambogic acid (GA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant interest in the scientific community for its potent anti-cancer properties. While the bulk of research focuses on Gambogic acid, the term "Gambogic acid B" is also encountered, though less frequently. For the purpose of this guide, we will primarily focus on the extensive data available for Gambogic acid, as it is the most studied compound, and separately present the limited specific data for this compound. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecular targets of Gambogic acid, the experimental protocols for their identification, and the signaling pathways it modulates.

Identified Molecular Targets of Gambogic Acid

A multi-faceted approach, including chemical proteomics and affinity-based methods, has led to the identification of several direct and indirect molecular targets of Gambogic acid. These targets are implicated in crucial cellular processes such as apoptosis, proliferation, and angiogenesis.

Table 1: Quantitative Data on the Inhibition of Bcl-2 Family Proteins by Gambogic Acid

| Target Protein | IC50 (μM) | Assay Type | Reference |

| Bcl-XL | 1.47 | Fluorescence Polarization Assay | [1][2] |

| Bcl-2 | 1.21 | Fluorescence Polarization Assay | [1][2] |

| Bcl-W | 2.02 | Fluorescence Polarization Assay | [1][2] |

| Bcl-B | 0.66 | Fluorescence Polarization Assay | [1][2] |

| Bfl-1 | 1.06 | Fluorescence Polarization Assay | [1][2] |

| Mcl-1 | 0.79 | Fluorescence Polarization Assay | [1][2] |

Table 2: Cytotoxicity of Gambogic Acid (GA) against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| T47D | Breast Cancer | 0.78 | [3] |

| BGC-823 | Gastric Cancer | 1.02 (24h), 1.41 (48h), 1.14 (72h) | [4] |

| HeLa | Cervical Cancer | Not specified | [5] |

| K562 | Chronic Myelogenous Leukemia | Not specified | [5] |

| A549 | Lung Cancer | Not specified | [5] |

| HCT116 | Colon Cancer | Not specified | [5] |

| MDA-MB-231 | Breast Cancer | Not specified | [5] |

Table 3: Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| A549 | Lung Cancer | 1.60 |

| HCT116 | Colon Cancer | 6.88 |

| MDA-MB-231 | Breast Cancer | 0.87 |

Other key molecular targets that have been identified include:

-

Transferrin Receptor (TfR): Gambogic acid has been shown to bind to the transferrin receptor, which is often overexpressed in cancer cells.[6]

-

Heat Shock Protein 90 (Hsp90): GA has been identified as an inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of many oncoproteins.[6][7][8][9][10]

-

Stathmin 1 (STMN1): Proteomic studies have implicated stathmin 1, a protein involved in microtubule dynamics, as a potential target.[11][12]

-

Proteasome: Gambogic acid has been reported to inhibit the chymotrypsin-like activity of the proteasome.

Experimental Protocols for Target Identification

The identification of Gambogic acid's molecular targets has been achieved through a combination of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Affinity Chromatography for Target Pull-Down

This technique is used to isolate proteins that directly bind to Gambogic acid from a complex cellular lysate.

Methodology:

-

Preparation of Gambogic Acid-Coupled Beads:

-

Synthesize a Gambogic acid derivative with a linker arm suitable for coupling to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the activated beads with the Gambogic acid derivative according to the manufacturer's instructions to achieve covalent coupling.

-

Wash the beads extensively to remove any uncoupled ligand.

-

Block any remaining active sites on the beads to prevent non-specific protein binding.

-

-

Cell Lysis and Lysate Preparation:

-

Culture cells of interest to a desired confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

-

Affinity Pull-Down:

-

Incubate the prepared cell lysate with the Gambogic acid-coupled beads (and control beads without Gambogic acid) for several hours at 4°C with gentle rotation.

-

Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

-

Separate the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by staining (e.g., Coomassie blue or silver stain).

-

Excise the protein bands of interest and identify the proteins by mass spectrometry (LC-MS/MS).

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding can alter the thermal stability of a protein.[13][14][15]

Methodology:

-

Cell Treatment and Heating:

-

Treat intact cells with either Gambogic acid or a vehicle control (e.g., DMSO).

-

Aliquot the cell suspensions and heat them to a range of different temperatures for a defined period (e.g., 3 minutes).

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

-

Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.

-

-

Protein Detection and Quantification:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

Plot the amount of soluble protein as a function of temperature for both the treated and control samples.

-

A shift in the melting curve to a higher temperature in the presence of Gambogic acid indicates stabilization of the target protein upon binding.

-

References

- 1. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjgnet.com [wjgnet.com]

- 5. researchgate.net [researchgate.net]

- 6. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic Acid, a Natural Product Inhibitor of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gambogic acid, a natural product inhibitor of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gambogic acid inhibits Hsp90 and deregulates TNF-α/NF-κB in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gambogic acid identifies an isoform-specific druggable pocket in the middle domain of Hsp90β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Proteomic identification of molecular targets of gambogic acid: role of stathmin in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro Anti-proliferative Effects of Gambogic Acid B

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gambogic acid (GA), a prominent caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a molecule of significant interest in oncology research.[1][2] Extensive in vitro studies have demonstrated its potent anti-proliferative activities across a wide spectrum of human cancers, including but not limited to lung, breast, pancreatic, and colorectal cancers.[2][3] This technical guide provides a comprehensive overview of the in vitro anti-proliferative effects of Gambogic acid, detailing its mechanisms of action, summarizing key quantitative data, and outlining standard experimental protocols for its evaluation. The primary mechanisms underpinning its anti-cancer effects involve the induction of apoptosis, cell cycle arrest, and the modulation of critical oncogenic signaling pathways.[2][4] This document is intended to serve as a resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Anti-proliferative Activity: Quantitative Data

Gambogic acid exhibits a dose- and time-dependent inhibitory effect on the proliferation of various cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) is a key metric of its potency. The table below summarizes the cytotoxic effects of GA across several human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µmol/L) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung | ~0.31 - 1.0 | 24 | [3][6] |

| HCT116 | Colorectal | 0.28 ± 0.03 | Not Specified | [3] |

| HT-29 | Colorectal | ~1.25 - 2.50 | 48 | [5] |

| BGC-823 | Gastric Carcinoma | Not Specified | Not Specified | [7][8] |

| MKN-28 | Gastric Carcinoma | Not Specified | Not Specified | [7] |

| LOVO | Colorectal Carcinoma | Not Specified | Not Specified | [7] |

| SW-116 | Colorectal Carcinoma | Not Specified | Not Specified | [7] |

| K562 | Myelogenous Leukemia | Not Specified | Not Specified | [1] |

| U2OS | Osteosarcoma | Not Specified | Not Specified | [1][9] |

| MG63 | Osteosarcoma | Not Specified | Not Specified | [1][9] |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | [1][2] |

Note: IC50 values can vary based on experimental conditions, such as cell density and assay methodology. Some studies report effective concentrations rather than precise IC50 values.

Mechanisms of Anti-proliferative Action

GA's anti-proliferative effects are multifactorial, stemming from its ability to interfere with several core cellular processes essential for tumor cell survival and growth.

Induction of Apoptosis

A primary mechanism of GA is the induction of programmed cell death, or apoptosis.[9][10] It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. GA has been shown to upregulate the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby increasing the Bax/Bcl-2 ratio.[3][9] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase cascades (e.g., caspase-3, -8, -9).[1][3] Furthermore, GA can target and bind to the transferrin receptor (TfR), a protein often overexpressed on cancer cells, which may trigger a unique and rapid apoptotic signal.[2][10]

Cell Cycle Arrest

GA effectively halts the progression of the cell cycle in cancer cells, primarily at the G0/G1 and G2/M phases.[2]

-

G0/G1 Arrest: In cell lines like K562 (leukemia) and U2OS (osteosarcoma), GA induces G0/G1 arrest by downregulating the expression of key regulatory proteins such as Cyclin D1 and inhibiting the Akt signaling pathway.[1][2][9]

-

G2/M Arrest: In other cells, such as MCF-7 (breast cancer) and MG63 (osteosarcoma), GA causes an arrest in the G2/M phase.[2][9] This is often achieved by decreasing the levels and activity of the cdc2/p34 kinase, a critical regulator of the G2/M transition.[1][8] GA has been shown to inhibit CDK7, which is responsible for the activating phosphorylation of cdc2/p34.[8][11]

Modulation of Key Signaling Pathways

GA's anti-proliferative activity is also linked to its ability to interfere with multiple oncogenic signaling pathways.

-

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. GA has been shown to suppress the PI3K/AKT pathway, leading to decreased phosphorylation of AKT and downstream effectors like mTOR.[2][10] This inhibition contributes to both cell cycle arrest and apoptosis.[12]

-

NF-κB Pathway: The Nuclear Factor kappa-B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival, and its constitutive activation is common in many cancers. GA inhibits the NF-κB pathway by suppressing the phosphorylation and degradation of its inhibitor, IκBα, thereby preventing the nuclear translocation of NF-κB and abrogating its transcriptional activity.[2][10]

-

Other Pathways: GA also influences other signaling cascades, including the Wnt/β-catenin pathway, VEGFR2 signaling, and pathways involving reactive oxygen species (ROS) generation and endoplasmic reticulum (ER) stress.[6][10][13][14]

Experimental Protocols

Standardized methodologies are crucial for assessing the in vitro anti-proliferative effects of Gambogic acid.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of a compound like GA.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[15]

-

Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) into a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[5]

-

Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of Gambogic acid (e.g., 0.31 to 10.00 µmol/L) and a vehicle control (e.g., DMSO).[5] Incubate for desired time points (e.g., 24, 48, 72 hours).[5]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[5] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[5][15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture and treat cells with GA as described above for a specified period (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the percentage of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: Treat cells with GA for the desired duration.

-

Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

-

Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

Gambogic acid B demonstrates significant and broad-spectrum anti-proliferative effects in vitro. Its efficacy is rooted in a multi-pronged attack on cancer cells, involving the robust induction of apoptosis, cell cycle arrest at critical checkpoints, and the potent inhibition of key pro-survival signaling pathways such as PI3K/AKT and NF-κB. The data and protocols summarized in this guide underscore the potential of Gambogic acid as a lead compound for the development of novel chemotherapeutic agents. Further investigation, particularly in combination therapies and advanced delivery systems, is warranted to translate its promising in vitro activity into clinical applications.[2][7]

References

- 1. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]

- 2. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]

- 4. benthamscience.com [benthamscience.com]

- 5. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gambogic Acid Shows Anti-Proliferative Effects on Non-Small Cell Lung Cancer (NSCLC) Cells by Activating Reactive Oxygen Species (ROS)-Induced Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synergistic anti-proliferative effects of gambogic acid with docetaxel in gastrointestinal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gambogic acid-induced G2/M phase cell-cycle arrest via disturbing CDK7-mediated phosphorylation of CDC2/p34 in human gastric carcinoma BGC-823 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gambogic acid inhibits the growth of osteosarcoma cells in vitro by inducing apoptosis and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gambogic Acid Inhibits Wnt/β-catenin Signaling and Induces ER Stress-Mediated Apoptosis in Human Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MTT assay protocol | Abcam [abcam.com]

A Technical Guide on the Natural Source and Biosynthesis of Gambogic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogic acid (GA), a caged xanthone, is a prominent bioactive compound isolated from the gamboge resin of the Garcinia hanburyi tree.[1][2][3] This natural product has garnered significant attention within the scientific and pharmaceutical communities for its potent anticancer properties, which include the induction of apoptosis and the inhibition of angiogenesis and metastasis.[4][5] Despite its therapeutic potential, challenges related to its availability and understanding of its formation have been areas of intense research. This technical guide provides an in-depth overview of the natural source of Gambogic acid, detailed protocols for its isolation, a summary of quantitative data, and a review of its proposed biosynthetic pathway.

Natural Source

The primary natural source of Gambogic acid is the brownish-orange gamboge resin secreted by the Garcinia hanburyi tree.[1][3] This small to medium-sized evergreen is native to Southeast Asian countries, including Cambodia, Thailand, and southern Vietnam.[1] The resin, historically used as a vibrant pigment and in traditional medicine, contains a wealth of bioactive molecules, with Gambogic acid being the principal and most studied xanthonoid.[1][3]

Isolation and Purification

The limited availability of Gambogic acid has historically hindered its advancement into clinical applications. However, efficient multi-gram scale isolation methods have been developed, making larger quantities accessible for research and development.

Experimental Protocol for Multi-Gram Scale Isolation

The following protocol is adapted from established methodologies for isolating Gambogic acid from commercially available gamboge resin.[4][6]

-

Extraction of Organic Components:

-

Suspend 100 g of gamboge resin in methanol.

-

Stir the mixture vigorously for several hours to ensure thorough extraction of organic-soluble components.

-

Filter the mixture to remove insoluble materials.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

-

-

Crystallization as Pyridinium Salt:

-

Dissolve the crude extract in a suitable organic solvent, such as acetone.

-

Add pyridine to the solution to facilitate the formation of the Gambogic acid pyridinium salt (GBA•pyr).

-

Allow the salt to crystallize out of the solution. The process can be repeated (recrystallization) to improve purity and separate GA from its common contaminant, the C2 epimer epi-gambogic acid.

-

Collect the crystals by filtration.

-

-

Liberation of Free Gambogic Acid:

-

Suspend the collected GBA•pyr salt in a biphasic system of water and an organic solvent like ethyl acetate.

-

Acidify the aqueous layer with a dilute acid (e.g., HCl) to neutralize the pyridinium salt and liberate the free Gambogic acid.

-

Separate the organic layer containing the pure Gambogic acid.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield pure Gambogic acid as a bright yellow-orange solid.

-

Experimental Workflow for Isolation

Caption: Workflow for the multi-gram scale isolation of Gambogic acid.

Quantitative Data

The yield and biological activity of Gambogic acid are critical parameters for its development as a therapeutic agent.

| Parameter | Value | Source Material | Reference |

| Yield | ~13 g | 100 g of gamboge resin | [6] |

| Purity | >97% diastereomeric purity | Commercial gamboge resin | [4] |

Table 1: Summary of quantitative yield from the isolation process.

Gambogic acid exhibits potent cytotoxic and inhibitory activity against various cancer-related targets. The half-maximal inhibitory concentration (IC₅₀) and effective concentration (EC₅₀) values highlight its therapeutic potential.

| Target / Cell Line | Activity | Value (µM) | Reference |

| Bcl-2 Family Proteins | |||

| Bcl-2 | IC₅₀ | 1.21 | [7][8] |

| Bcl-XL | IC₅₀ | 1.47 | [7][8] |

| Mcl-1 | IC₅₀ | 0.79 | [7][8] |

| Caspase Activation | EC₅₀ | 0.78 - 1.64 | [7] |

| Cancer Cell Lines | |||

| MDA-MB-231 (Breast) | IC₅₀ | < 1.59 | [4] |

| 4T1 (Mouse Breast) | IC₅₀ | 0.64 | [4] |

| Bel-7402 (Liver) | IC₅₀ | 0.045 | [3] |

| SMMC-7721 (Liver) | IC₅₀ | 0.73 | [3] |

| A549 (Lung) | IC₅₀ | 3.56 | [8] |

Table 2: Selected biological activity data for Gambogic acid.

Biosynthesis of Gambogic Acid

The complex structure of Gambogic acid originates from a specialized plant secondary metabolic pathway. Its biogenesis is thought to involve the convergence of pathways similar to those for simple xanthones and caged benzophenones.[1] The core of the molecule is a xanthone scaffold, which is derived from the shikimate pathway.[2][6]

The proposed biosynthetic route begins with primary metabolism leading to the shikimate pathway. This pathway produces aromatic amino acids, which are precursors to a key benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone .[2][6] This intermediate undergoes a crucial regioselective intramolecular oxidative coupling reaction, catalyzed by a cytochrome P450 enzyme, to form the tricyclic xanthone core. For Gambogic acid, the specific core is 1,3,5-trihydroxyxanthone (1,3,5-THX) .[6]

From this foundational xanthone structure, a series of downstream modifications, including prenylations (the addition of isoprenoid units) and subsequent cyclizations, lead to the elaborate caged structure characteristic of Gambogic acid.[1][6]

Proposed Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of Gambogic acid.

References

- 1. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 5. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

The Structure-Activity Relationship of Gambogic Acid B: A Technical Guide for Drug Development Professionals

Gambogic acid (GA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural product for anticancer drug development.[1][2][3] Its complex molecular architecture and potent biological activities have spurred extensive research into its mechanism of action and structure-activity relationships (SAR). This guide provides an in-depth overview of the SAR studies of Gambogic acid B, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on critical signaling pathways.

Core Structure and Pharmacological Profile

Gambogic acid features a unique 4-oxatricyclo[4.3.1.0]decan-2-one ring system built upon a xanthone backbone.[4] This intricate structure confers a range of biological activities, primarily centered on the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis and angiogenesis in various cancer models.[5][6] GA has been shown to interact with multiple molecular targets, including the Bcl-2 family of proteins, the transferrin receptor, and components of several key signaling pathways.[5][6][7] The China Food and Drug Administration (CFDA) has approved gambogic acid for Phase II clinical trials for the treatment of lung cancer and other malignancies.[1][2]

Structure-Activity Relationship Studies: Quantitative Data

The exploration of Gambogic acid's SAR has largely focused on modifications at various positions of its core structure to enhance potency, improve solubility, and understand the pharmacophore. Key modifications have been made to the hydroxyl group at C-6, the double bonds at C-9/10, C-32/33, and C-37/38, the carboxyl group at C-30, and the allyl group at C-34/39.[8]

Table 1: In Vitro Cytotoxicity of Gambogic Acid (GA) Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bel-7402 | Hepatocellular Carcinoma | 0.045 | [6] |

| SMMC-7721 | Hepatocellular Carcinoma | 0.73 | [6] |

| Bel-7404 | Hepatocellular Carcinoma | 1.25 | [6] |

| QGY-7701 | Hepatocellular Carcinoma | 0.12 | [6] |

| HepG2 | Hepatocellular Carcinoma | 0.067 | [6] |

| A549 | Non-Small Cell Lung Cancer | - | [9] |

| SPC-A1 | Non-Small Cell Lung Cancer | - | [9] |

| K562 | Chronic Myelogenous Leukemia | >0.5 | [3] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | - | [10] |

| SU-DHL-2 | Diffuse Large B-cell Lymphoma | - | [10] |

| HT-29 | Colorectal Cancer | - | [11] |

| Caco-2 | Colorectal Cancer | - | [12] |

| SW480 | Colorectal Cancer | - | [12] |

| HCT116 | Colorectal Cancer | - | [12] |

| CT26 | Colorectal Cancer | - | [12] |

| MDA-MB-231 | Breast Cancer | <1.59 | [13] |

Table 2: Inhibitory Activity of Gambogic Acid (GA) against Bcl-2 Family Proteins

| Protein | IC50 (µM) | Reference |

| Bcl-XL | 1.47 | [5][14] |

| Bcl-2 | 1.21 | [5][14] |

| Bcl-W | 2.02 | [5][14] |

| Bcl-B | 0.66 | [5][14] |

| Bfl-1 | 1.06 | [5][14] |

| Mcl-1 | 0.79 | [5][14] |

Table 3: Structure-Activity Relationship of Gambogic Acid Derivatives Modified at C(34)

| Compound | Modification | A549 IC50 (µM) | BGC-823 IC50 (µM) | U251 IC50 (µM) | HepG2 IC50 (µM) | MB-231 IC50 (µM) | Reference |

| GA | - | >1 | >1 | >1 | >1 | >1 | [15][16] |

| 3 | - | 0.24 - 1.09 | 0.24 - 1.09 | 0.24 - 1.09 | 0.24 - 1.09 | 0.24 - 1.09 | [15][16] |

| 9 | Introduction of hydrophilic aliphatic amines | 7-8 fold more active than GA | - | - | - | - | [15][16] |

| 18 | Introduction of hydrophilic aliphatic amines | 7-8 fold more active than GA | - | - | - | - | [15][16] |

Key Signaling Pathways Modulated by Gambogic Acid

Gambogic acid exerts its anticancer effects by modulating a multitude of signaling pathways crucial for cancer cell survival, proliferation, and metastasis.

Apoptosis Induction Pathways

GA induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] It directly inhibits anti-apoptotic Bcl-2 family proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[5] This, in turn, activates the caspase cascade. GA also upregulates the expression of pro-apoptotic proteins like Bax and p53.[6][8]

Caption: Gambogic Acid Induced Intrinsic Apoptosis Pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Gambogic acid has been shown to suppress the NF-κB signaling pathway by inhibiting the phosphorylation of IκBα and p65, thereby preventing the nuclear translocation of NF-κB and the expression of its target genes.[2][17]

Caption: Inhibition of the NF-κB Signaling Pathway by Gambogic Acid.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature of many cancers. Gambogic acid has been demonstrated to inhibit this pathway by downregulating the expression of key components like PI3K and Akt, and by enhancing the activity of the tumor suppressor PTEN.[1][6]

Caption: Gambogic Acid's Modulation of the PI3K/Akt/mTOR Pathway.

Experimental Protocols: A Methodological Overview

The following are generalized protocols for key experiments frequently cited in Gambogic acid research. Researchers should consult the specific publications for detailed, context-specific methodologies.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells (e.g., A549, SPC-A1) in a 48-well or 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[9][12]

-

Treatment: Treat the cells with varying concentrations of Gambogic acid (e.g., 0, 0.5, 0.75, 1.0 µmol/L) for a specified duration (e.g., 24, 48, or 72 hours).[9][11]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (e.g., 5 mg/ml) and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[9]

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with desired concentrations of Gambogic acid for the specified time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for Annexin V/PI apoptosis detection.

Western Blotting

This technique is used to detect specific proteins in a sample and is crucial for studying the effects of Gambogic acid on signaling pathway components.

-

Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.[11]

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[9]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[9]

-

Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.[9]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[9]

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence) and visualize the protein bands.[9]

Caption: A generalized workflow for Western blot analysis.

Conclusion

The extensive research into the structure-activity relationship of this compound has provided valuable insights for the development of novel anticancer agents. The data clearly indicates that modifications to its complex structure can significantly impact its biological activity. The multifaceted mechanism of action, involving the modulation of several key signaling pathways, underscores its potential as a broad-spectrum anticancer therapeutic. Further research focusing on optimizing its pharmacological properties, such as solubility and bioavailability, through targeted chemical modifications will be crucial in translating the promise of Gambogic acid into clinical reality. This guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this potent natural product towards therapeutic application.

References

- 1. Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action and Emerging Role as an Anticancer Xanthone [gavinpublishers.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]

- 9. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gambogic Acid Induces Pyroptosis of Colorectal Cancer Cells through the GSDME-Dependent Pathway and Elicits an Antitumor Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. Studies on chemical-structure modification and structure-activity relationship of gambogic acid derivatives at carbon(34) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ashpublications.org [ashpublications.org]

The Pharmacological Profile of Gambogic Acid B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gambogic acid B (GA), a caged xanthone derived from the brownish resin of the Garcinia hanburyi tree, has emerged as a promising natural product with a diverse pharmacological portfolio.[1] Primarily recognized for its potent anticancer properties, GA's therapeutic potential extends to anti-inflammatory and anti-angiogenic activities. This technical guide provides a comprehensive overview of the preliminary pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its interaction with critical signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

It is important to note that in much of the scientific literature, "Gambogic acid" is used interchangeably with "this compound" or "Beta-Guttiferin". Furthermore, GA can undergo epimerization at the C2 center to form epi-gambogic acid; however, studies have shown that this stereochemical change does not significantly impact its cytotoxic activity.[2][3]

Anticancer Activity

This compound exhibits robust anticancer activity across a wide spectrum of cancer cell lines through multiple mechanisms, including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis and angiogenesis.[4]

Cytotoxicity

GA demonstrates significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| Gastrointestinal Cancer | |||

| BGC-823 | Gastric Cancer | Not specified | [5] |

| MKN-28 | Gastric Cancer | Not specified | [5] |

| LOVO | Colorectal Cancer | 1.21 ± 0.11 | [5] |

| SW-116 | Colorectal Cancer | Not specified | [5] |

| HT-29 | Colon Cancer | Dose-dependent inhibition | [6] |

| Leukemia | |||

| K562 | Chronic Myelogenous Leukemia | ~1.0 (approx.) | [7] |

| Hepatocellular Carcinoma | |||

| Bel-7402 | Hepatocellular Carcinoma | 0.59 | [8] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified | [8] |

| HepG2 | Hepatocellular Carcinoma | Not specified | [4] |

| Lung Cancer | |||

| NCI-H1993 | Non-small cell lung cancer | Not specified | [9] |

| Prostate Cancer | |||

| PC3 | Prostate Cancer | Cytotoxic at 1-5 µM | [10] |

| Breast Cancer | |||

| MBA-MB-231 | Triple-Negative Breast Cancer | Submicromolar | [2] |

| Ovarian Cancer | |||

| SKOV3 | Ovarian Cancer | Not specified | [8] |

Apoptosis Induction

GA is a potent inducer of apoptosis in cancer cells. This is achieved through the modulation of key regulatory proteins and the activation of caspase cascades. GA competitively inhibits several members of the anti-apoptotic Bcl-2 protein family and activates caspases.[11][12]

| Target | IC50 (µM) | Citation |

| Bcl-XL | 1.47 | [11][12] |

| Bcl-2 | 1.21 | [11][12] |

| Bcl-W | 2.02 | [11][12] |

| Bcl-B | 0.66 | [11][12] |

| Bfl-1 | 1.06 | [11][12] |

| Mcl-1 | 0.79 | [11][12] |

| Target | EC50 (µM) | Citation |

| Caspases | 0.78-1.64 | [11] |

Anti-Angiogenic Activity

This compound effectively inhibits angiogenesis, a critical process for tumor growth and metastasis. It exerts its anti-angiogenic effects by targeting vascular endothelial growth factor receptor 2 (VEGFR2) signaling.[13][14] GA has been shown to significantly inhibit the proliferation, migration, invasion, and tube formation of human umbilical vein endothelial cells (HUVECs) at nanomolar concentrations.[11]

Anti-inflammatory Activity